molecular formula C20H15ClN2O3S B2600230 (3Z)-3-[[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-2-methoxyphenyl]methylidene]-1H-indol-2-one CAS No. 866131-67-1

(3Z)-3-[[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-2-methoxyphenyl]methylidene]-1H-indol-2-one

Cat. No.: B2600230
CAS No.: 866131-67-1
M. Wt: 398.86
InChI Key: WDCNCUMETXPXJU-PXNMLYILSA-N
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Description

(3Z)-3-[[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-2-methoxyphenyl]methylidene]-1H-indol-2-one is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a methoxyphenyl group, and an indole core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-2-methoxyphenyl]methylidene]-1H-indol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the methoxyphenyl group. The final step involves the formation of the indole core and the subsequent condensation to achieve the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-2-methoxyphenyl]methylidene]-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves the replacement of one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

(3Z)-3-[[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-2-methoxyphenyl]methylidene]-1H-indol-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research focuses on its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-3-[[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-2-methoxyphenyl]methylidene]-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Properties

IUPAC Name

(3Z)-3-[[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-2-methoxyphenyl]methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O3S/c1-25-18-9-13(26-11-14-10-22-20(21)27-14)7-6-12(18)8-16-15-4-2-3-5-17(15)23-19(16)24/h2-10H,11H2,1H3,(H,23,24)/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCNCUMETXPXJU-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCC2=CN=C(S2)Cl)C=C3C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)OCC2=CN=C(S2)Cl)/C=C\3/C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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